molecular formula C19H20BrClN2O2S B2397950 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide CAS No. 2361756-57-0

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2397950
CAS No.: 2361756-57-0
M. Wt: 455.8
InChI Key: WMIKHAHINHZIBT-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring and the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the indole ring or the sulfonamide group.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the sulfonamide group can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied, but may include enzymes, receptors, and signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and chloro substituents, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O2S/c1-11-9-19(12(2)8-17(11)21)26(24,25)22-7-6-15-13(3)23-18-5-4-14(20)10-16(15)18/h4-5,8-10,22-23H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIKHAHINHZIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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